(S)-2-Amino-6-azidohexanoic acid hydrochloride
Overview
Description
(S)-2-Amino-6-azidohexanoic acid hydrochloride is a chiral amino acid derivative that features an azido group at the sixth position of the hexanoic acid chain
Mechanism of Action
Target of Action
L-Azidonorleucine hydrochloride is an unnatural amino acid and a methionine surrogate . It can be incorporated into proteins by a mutant methionyl tRNA synthetase . This allows for cell-type-specific analysis of protein synthesis .
Mode of Action
The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The azide functionalities in the protein can be modified with almost any alkyne-bearing molecule through CuAAC . This enables the functionalization of proteins and affects various biochemical pathways depending on the alkyne-bearing molecule used.
Result of Action
The incorporation of L-Azidonorleucine hydrochloride into proteins allows for the labeling of mammalian cell proteins and the identification of a diverse set of methionyl-tRNA synthetase (MetRS) mutants . This can have various molecular and cellular effects depending on the specific proteins and cells involved.
Action Environment
The action, efficacy, and stability of L-Azidonorleucine hydrochloride can be influenced by various environmental factors. These may include the presence of copper ions for CuAAC, the presence of DBCO or BCN groups for SPAAC, and the specific cellular environment in which the compound is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-azidohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Aminohexanoic acid.
Azidation: The amino group at the sixth position is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-6-azidohexanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Copper(I) catalysts for click chemistry.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: (S)-2-Amino-6-aminohexanoic acid.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: Oxo derivatives of the amino acid.
Scientific Research Applications
(S)-2-Amino-6-azidohexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Aminohexanoic acid: Lacks the azido group, making it less versatile in click chemistry applications.
2-Amino-6-boronohexanoic acid: Contains a borono group instead of an azido group, used in different biochemical applications.
2-Amino-6-bromohexanoic acid: Features a bromo group, which can undergo different substitution reactions compared to the azido group.
Uniqueness: (S)-2-Amino-6-azidohexanoic acid hydrochloride is unique due to its azido group, which allows it to participate in click chemistry, a powerful tool for bioconjugation and molecular labeling. This property distinguishes it from other similar compounds and expands its utility in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-6-azidohexanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454334-76-9 | |
Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.